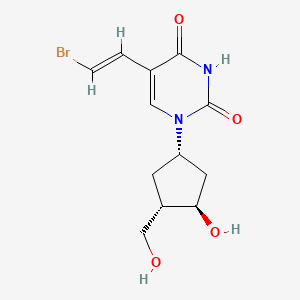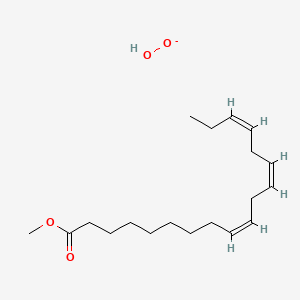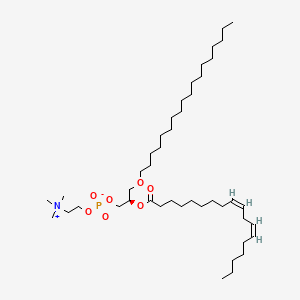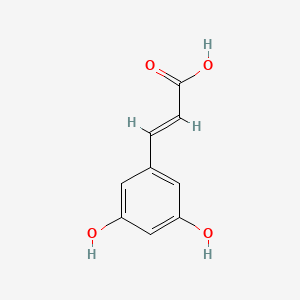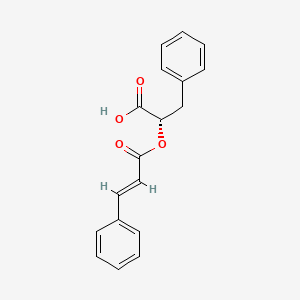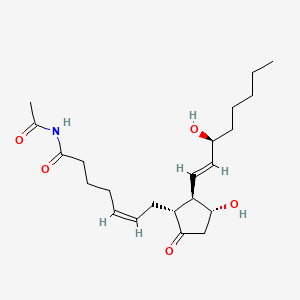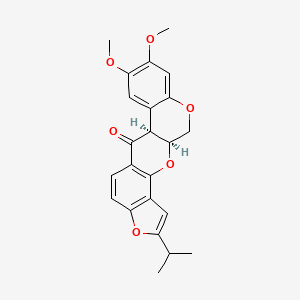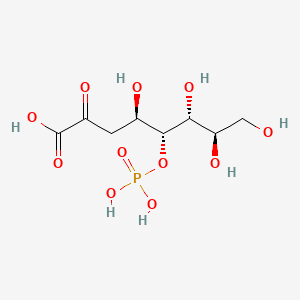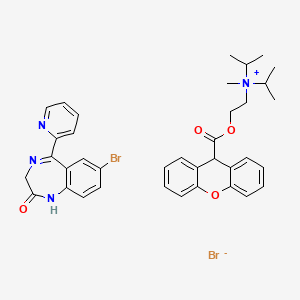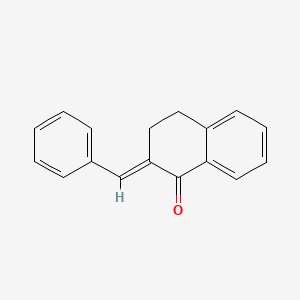
2-Benzylidene-1-tetralone
概要
説明
Synthesis Analysis
- Synthesis Routes : 2-Benzylidene-1-tetralone can be synthesized through various chemical pathways. For example, a novel oxidative one-pot functionalization method was discovered, yielding 2-(α-methoxy)benzyl-1,4-naphthoquinone from 2-benzylidene-1-tetralone (Nikanorov, Orlov & Rogachev, 1995). Another method involves solvent-free microwave-enhanced synthesis, presenting a rapid and efficient approach (Mogilaiah, Reddy & Prashanthi, 2003).
Molecular Structure Analysis
- Crystal Structure and Conformations : The crystal structures of various (E)-2-(X-benzylidene)-1-tetralone derivatives have been studied, revealing non-planar molecules with significant dihedral angles and puckered cyclohexenyl rings. Intramolecular hydrogen bonds are a common feature in these compounds (Baddeley et al., 2017).
Chemical Reactions and Properties
- Chemical Reactivity : Different substitutions on the 2-benzylidene-1-tetralone structure can significantly alter its chemical properties and reactivity. For instance, certain derivatives have shown potential as inhibitors in biochemical pathways (Yee & Simons, 2004).
Physical Properties Analysis
- Structural Properties : The structural studies have highlighted the non-planar nature of these molecules and the importance of intramolecular hydrogen bonding in determining their physical properties.
Chemical Properties Analysis
- Inhibitory Activity : Some 2-benzylidene-1-tetralone derivatives exhibit inhibitory activity against specific enzymes, showing their potential in medicinal chemistry (Aboraia et al., 2010).
科学的研究の応用
Neurological Condition Treatment
2-Benzylidene-1-tetralone derivatives have been explored as adenosine A1 and A2A receptor antagonists, showing promise in the non-dopaminergic treatment of Parkinson’s disease. These derivatives exhibit selective blocking of adenosine receptors, which is beneficial in treating neurological conditions (van Rensburg et al., 2019). Additionally, they have potential for treating both dementia and locomotor deficits in Parkinson's disease due to their dual acting properties as adenosine A1/A2A receptor antagonists (Legoabe, van der Walt, & Terre’Blanche, 2018).
Anti-Cancer Activity
Certain analogues of 2-benzylidene tetralone have demonstrated potent anti-cancer activity against breast cancer cells. These compounds stabilize tubulin polymerization, leading to cell cycle arrest and induction of cell death through reactive oxygen species generation (Gautam et al., 2016).
Antifungal and Antimycotic Activity
2-Benzylidene-1-tetralone derivatives have also been synthesized and evaluated for their antifungal properties, showing significant activity against various fungal strains. This highlights their potential as antimycotic agents (Nakib et al., 1990), (Al-Nakib et al., 2001).
Monoamine Oxidase Inhibition
Research has shown that 2-heteroarylidene-1-tetralone derivatives are selective inhibitors of the MAO-B isoform, making them relevant in the study of human monoamine oxidase inhibition. This indicates their potential use in treating neurological disorders or conditions involving monoamine oxidase (Amakali et al., 2018).
CYP24 Inhibitory Activity
2-Benzylidene-1-tetralone derivatives have shown inhibitory activity against kidney mitochondrial 25-hydroxyvitamin D3 24-hydroxylase (CYP24), indicating their potential application in biochemical pathways involving vitamin D metabolism (Yee & Simons, 2004).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2E)-2-benzylidene-3,4-dihydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c18-17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-9,12H,10-11H2/b15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRAEZULKWNOQO-NTCAYCPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2)/C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801199006 | |
| Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801199006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylidene-1-tetralone | |
CAS RN |
57558-64-2 | |
| Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57558-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-2-(phenylmethylene)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057558642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801199006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzylidene-1-tetralone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H84JJT89A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



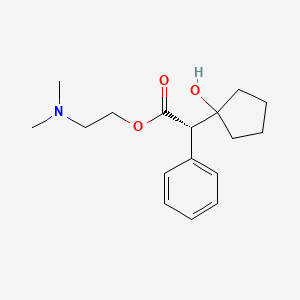
![methyl 2-[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1239183.png)
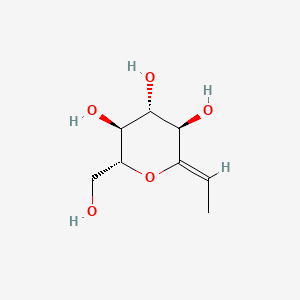
![3-[(E)-[5-hydroxy-4-(3-hydroxynon-1-ynyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoic acid](/img/structure/B1239186.png)
![2-[4-[[2-[(E)-but-1-enyl]-4-chloro-5-formylimidazol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B1239188.png)
